

The Toxicokinetics of Mono-cyclohexyl Phthalate (MCHP): An In-depth Technical Guide

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Compound of Interest

Compound Name: Mono-cyclohexyl phthalate-
3,4,5,6-D4

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono-cyclohexyl phthalate (MCHP) is the primary monoester metabolite of the plasticizer dicyclohexyl phthalate (DCHP)[1]. DCHP is utilized in a variety of consumer products, leading to potential human exposure[2]. The toxicokinetics of MCHP are of significant interest as the hydrolysis of the parent diester to the monoester is considered a critical step in exerting potential toxicity[2]. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of MCHP, supported by experimental data and methodologies. Due to the limited availability of direct quantitative data for MCHP, information from its parent compound, DCHP, and other structurally related phthalate monoesters is included for comparative purposes, with appropriate context provided.

Absorption

Following oral exposure to DCHP, it is hydrolyzed to MCHP by esterases in the gastrointestinal tract prior to absorption[2]. The rate of hydrolysis can vary between species[2]. While specific absorption rate data for MCHP is not readily available, studies on other phthalates suggest that monoesters are readily absorbed from the gastrointestinal tract[3].

Distribution

Once absorbed, MCHP is distributed throughout the body. Studies on the parent compound, DCHP, indicate that its metabolites are distributed to various organs, with the liver being a major initial repository[1][3]. Research has shown that MCHP can bind to human serum albumin (HSA), which plays a role in its transport and distribution in the bloodstream[4][5].

Quantitative Distribution Data (Derived from DCHP and related compounds)

Quantitative data on the tissue distribution of MCHP is limited. The following table summarizes tissue distribution data for the parent compound, DCHP, and a related phthalate, di(2-ethylhexyl) phthalate (DEHP), to provide an indication of potential distribution patterns.

Tissue	Compound	Species	Dose & Route	Time Point	Tissue:Blood/Plasma Ratio	Reference
Liver	DCHP	Rat	Oral gavage	-	-	[1]
Kidney	DCHP	Rat	Oral gavage	-	-	[1]
Adipose Tissue	DEHP	Rat	Intravenous	7 days	7.5	[6]
Lung	DEHP	Rat	Intravenous	7 days	2.2	[6]
Liver	DEHP	Rat	Intravenous	7 days	2.0	[6]
Kidney	DEHP	Rat	Intravenous	7 days	1.5	[6]
Intestine	DEHP	Rat	Intravenous	7 days	1.1	[6]
Liver	DEHP	Rat	500 mg/kg Oral	3 hours	6.9 (Tissue:Blood)	[6]
Kidney	DEHP	Rat	500 mg/kg Oral	3 hours	4.8 (Tissue:Blood)	[6]
Lung	DEHP	Rat	500 mg/kg Oral	3 hours	2.8 (Tissue:Blood)	[6]
Spleen	DEHP	Rat	500 mg/kg Oral	3 hours	2.4 (Tissue:Blood)	[6]
Heart	DEHP	Rat	500 mg/kg Oral	3 hours	1.8 (Tissue:Blood)	[6]

od)

1.2

Muscle

DEHP

Rat

500 mg/kg
Oral

3 hours

(Tissue:Blood) [6]

od)

Note: The data for DEHP is provided as a surrogate to illustrate the potential distribution of phthalate metabolites. Direct quantitative tissue distribution data for MCHP is needed for a more accurate assessment.

Metabolism

The primary metabolic pathway for DCHP is its hydrolysis to MCHP. In vitro studies using primate, rat, and ferret hepatic and intestinal preparations have demonstrated this conversion[2]. Further metabolism of MCHP is likely to occur, potentially through oxidation of the cyclohexyl ring, similar to the metabolism of other phthalate monoesters with alkyl side chains[3].

Metabolic Conversion

Parent Compound	Metabolite	Enzyme/System	Species/Tissue	Conversion Rate/Observation	Reference
DCHP	MCHP	Esterases	Rat gastrointestinal contents	Slower than for other phthalate diesters like DMP, DEP, and DBP.	[2]
DCHP	MCHP	Intestinal enzymes	Baboon intestinal preparations	~13-fold more efficient than rat and ferret preparations.	[2]
DCHP	MCHP	Hepatic enzymes	Baboon hepatic preparations	~5-fold more efficient than rat and ferret preparations.	[2]

Excretion

MCHP and its metabolites are primarily excreted in the urine and feces[\[1\]](#). Biliary excretion has also been noted as a route of elimination for phthalate metabolites[\[3\]](#)[\[7\]](#).

Quantitative Excretion Data (Derived from DCHP and related compounds)

Compound	Species	Route	% of Dose in Urine	% of Dose in Feces	Time Frame	Reference
DCHP	Rat	Oral	Not specified	Not specified	-	[1]
DEHP	Rat	Oral	42%	57%	7 days	[8]
DEHP	Rat	Oral (pre-fed)	57%	38%	4 days	[8]
DMHP	Rat	Oral	60%	30%	7 days	[9]

Note: DMHP (di(5-methylhexyl) phthalate) data is included as another example of a phthalate with a cyclic alkyl group.

Biological Half-Life

The biological half-life of MCHP has not been explicitly reported. However, phthalate monoesters are generally considered to have short biological half-lives, in the order of hours. For comparison, the elimination half-life of mono-2-ethylhexyl phthalate (MEHP) in humans has been estimated to be around 12 hours[4].

Experimental Protocols

In Vivo Toxicokinetic Study in Rats (General Protocol)

This protocol is a generalized representation based on standard practices for studying the toxicokinetics of phthalates in rodents.

- Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used[2][5]. Animals are acclimated to laboratory conditions before the study.
- Dosing:
 - Oral Administration: DCHP or MCHP is dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage[5]. Doses are calculated based on body weight.

- Intravenous Administration: For bioavailability studies, the compound is dissolved in a suitable vehicle and administered via a cannulated tail vein.
- Sample Collection:
 - Blood: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation.
 - Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified intervals[10].
 - Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, adipose tissue, etc.) are collected, weighed, and stored frozen until analysis[11].
- Sample Preparation:
 - Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then used for analysis.
 - Urine: Urine samples are often treated with β -glucuronidase to deconjugate any glucuronidated metabolites[12]. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes[12].
 - Tissues: Tissues are homogenized in a suitable buffer or solvent. Extraction is then performed using an organic solvent, followed by cleanup steps to remove interfering substances[13].
- Analytical Method:
 - High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most common method for the quantification of phthalate metabolites in biological samples due to its high sensitivity and selectivity[12][14]. An internal standard (e.g., a deuterated analog of MCHP) is used for accurate quantification.

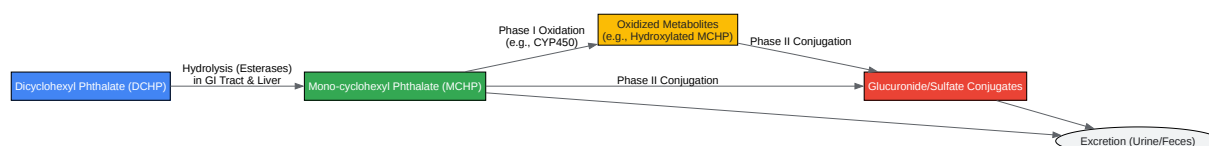
In Vitro Metabolism Study

- Test System: Liver microsomes, S9 fractions, or primary hepatocytes from different species (e.g., rat, human) are used[2].

- Incubation: The test compound (DCHP or MCHP) is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for microsomal studies).
- Analysis: At various time points, the reaction is stopped, and the samples are analyzed by HPLC-MS/MS to identify and quantify the formation of metabolites.

Signaling Pathways and Experimental Workflows

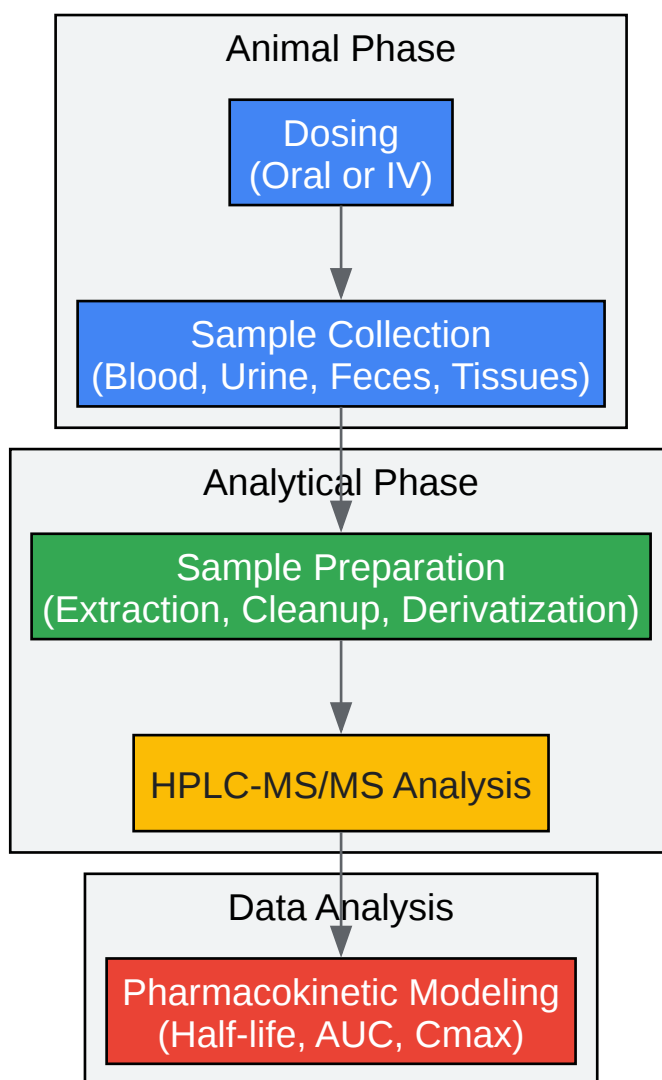
Metabolic Pathway of Dicyclohexyl Phthalate (DCHP)



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Caption: Metabolic pathway of Dicyclohexyl Phthalate (DCHP) to Mono-cyclohexyl Phthalate (MCHP) and subsequent metabolites.

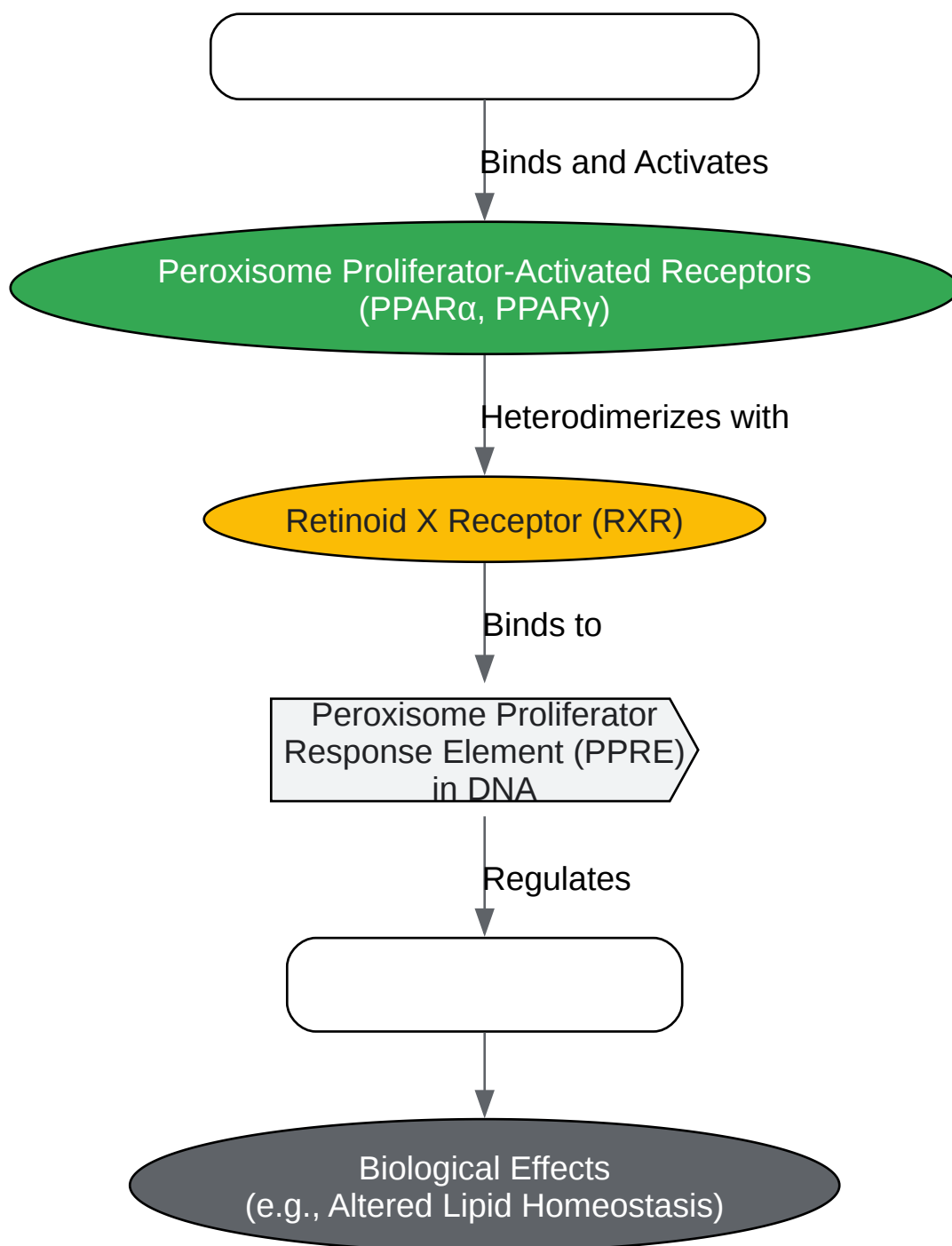
Experimental Workflow for In Vivo Toxicokinetic Study



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Caption: General experimental workflow for an in vivo toxicokinetic study of MCHP.

MCHP and PPAR Signaling Pathway



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Caption: Simplified signaling pathway of MCHP's interaction with PPARs.

Conclusion

The toxicokinetics of mono-cyclohexyl phthalate are characterized by its formation from the parent compound, dicyclohexyl phthalate, through hydrolysis in the gastrointestinal tract and liver. While specific quantitative data for MCHP's absorption, distribution, metabolism, and excretion are not extensively available, studies on DCHP and other phthalate monoesters provide valuable insights. MCHP is distributed to various tissues and is primarily eliminated through urine and feces after potential further metabolism. The interaction of MCHP with signaling pathways such as the PPAR pathway highlights a potential mechanism for its biological effects. Further research is warranted to establish definitive quantitative toxicokinetic parameters for MCHP to better assess its risk to human health.

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